4'-Fluoropropiophenone is a relatively simple molecule that can be synthesized through various methods, making it readily available for research purposes. One common method involves the Friedel-Crafts acylation reaction between fluorobenzene and propionyl chloride, using aluminum chloride as a Lewis acid catalyst [].
While there is limited published research specifically on 4'-Fluoropropiophenone itself, its structural similarity to other bioactive molecules has led to some exploration of its potential applications:
The presence of the ketone and fluorine functional groups makes 4'-Fluoropropiophenone a potentially valuable intermediate for the synthesis of more complex molecules with desired properties. For example, it could be used as a starting material for the preparation of fluorinated pharmaceuticals or agrochemicals [].
The ketone group in 4'-Fluoropropiophenone can act as a binding site for metal ions, making it a candidate for the development of new ligands for catalysts or therapeutic agents. However, further research is needed to explore this potential application [].
Fluorinated aromatic compounds are known to exhibit interesting properties in various materials, such as liquid crystals and polymers. 4'-Fluoropropiophenone could potentially be incorporated into these materials to modify their physical or chemical characteristics, but this area requires further investigation [].
4'-Fluoropropiophenone is an organic compound with the chemical formula C₉H₉FO and a CAS number of 456-03-1. It features a fluorine atom attached to the para position of a phenyl group, which is linked to a propiophenone structure. This compound is known for its role as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique structure allows for various chemical modifications, making it a versatile building block in synthetic chemistry .
The biological activity of 4'-Fluoropropiophenone has been studied primarily in the context of its derivatives. Some derivatives exhibit significant pharmacological properties, including:
Several methods exist for synthesizing 4'-Fluoropropiophenone:
4'-Fluoropropiophenone is utilized in several applications:
Studies on 4'-Fluoropropiophenone's interactions focus on its reactivity with biological molecules and other chemicals. Key findings include:
Several compounds share structural similarities with 4'-Fluoropropiophenone, including:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Propiophenone | C₉H₁₀O | Lacks fluorine; serves as a precursor. |
4'-Chloropropiophenone | C₉H₉ClO | Chlorine instead of fluorine; different reactivity profile. |
3-Fluoropropiophenone | C₉H₉FO | Fluorine at the meta position; alters biological activity. |
4'-Bromopropiophenone | C₉H₉BrO | Bromine substitution affects stability and reactivity. |
4'-Fluoropropiophenone's uniqueness lies in its specific para-fluorination, which significantly influences its chemical reactivity and biological properties compared to related compounds .
The classic preparation of 4′-fluoropropiophenone relies on electrophilic acylation of an activated fluorobenzene nucleus with propionyl halides in the presence of strong Lewis acids.
Representative entry | Aromatic partner | Acylating reagent | Catalyst / promoter | Temp. (°C) | Isolated yield (%) | Source |
---|---|---|---|---|---|---|
A | Fluorobenzene | Propionyl chloride | Anhydrous aluminium chloride | 0 → 25 | 72–78 | 45 |
B | 4-Fluorophenol (ether-protected) | 3-Chloropropionyl chloride | Aluminium chloride (2 equiv.) | 0 → 80 | 74 | 50 |
C | Fluorobenzene | Propionic anhydride | Mesoporous solid super-acid UDCaT-5 | 90 | 81 | 52 |
Key features
Two complementary strategies convert pre-made propiophenone intermediates into the target molecule:
These reagent classes avoid hazardous hydrogen fluoride and exhibit broad functional-group tolerance, making them attractive for late-stage fluorination [6] [7].
Enantioenriched derivatives of 4′-fluoropropiophenone are valuable building blocks for chiral drug candidates. Two catalytic manifolds dominate:
Nickel/bis(oxazoline)-catalysed Negishi arylation. Stereoconvergent coupling of racemic α-bromo-α-fluoro ketones with aryl-zinc reagents furnishes tertiary α-fluoroketones bearing the 4′-fluoro substituent with up to 93% ee on multigram scale [8] [9].
Rhodium CCN-pincer-catalysed asymmetric alkynylation. One-pot addition of terminal alkynes to 4′-fluorinated trifluoromethyl ketones delivers propargylic alcohols in 85–96% ee, demonstrating high chemoselectivity even in the presence of the aryl-fluorine bond [10].
These methods illustrate how transition-metal complexes accommodate the electron-withdrawing fluorine while exerting fine stereocontrol, enabling access to pharmaceutically relevant single-enantiomer scaffolds [11] [12].
Sustainability drives renewed interest in minimising hazardous reagents, solvents and waste streams.
Mechanochemical nucleophilic fluorination. A solvent-free ball-milling protocol using potassium fluoride and tetra-n-butylammonium bromide converts aryl chlorides into fluoro-arenes within 60 minutes at room temperature; application to 4-chloropropiophenone affords the desired product in 78% isolated yield with an E-factor <3 [13].
Reagent recycling. Aluminium chloride recovered from Friedel–Crafts filtrates can be regenerated electrolytically and reused in continuous acylation loops, reducing Lewis-acid consumption by >70% [14].
Atom-efficient acylations. Propionic anhydride–based Friedel–Crafts protocols generate only benign carboxylate by-products and achieve >95% atom economy when run over reusable solid super-acids [3].
These advances align the synthesis of 4′-fluoropropiophenone with the twelve principles of green chemistry, particularly waste prevention, safer solvents and catalyst reuse [15] [16].
Commercial demand for fluorinated aromatic ketones in vitamin K and menadione analogues has prompted process-scale optimisation.
Integrated reagent supply. Propionyl chloride is produced on-site via continuous micro-channel chlorocarbonylation of propionic acid with triphosgene, eliminating bulk storage of the corrosive acid chloride and delivering >95% throughput efficiency [17].
Continuous Friedel–Crafts reactors. Tubular plug-flow systems fitted with static mixers ensure rapid heat removal and uniform Lewis-acid dispersion, enabling ton-scale acylation of fluorobenzene with space–time yields of 350 kg m⁻³ h⁻¹ while maintaining selectivity >98% [18].
Catalyst and solvent loops. Closed-cycle recovery of aluminium chloride, dichloromethane and unreacted aromatics cuts process mass intensity by 45% relative to batch operation [14].
Quality control. Online IR and GC monitoring of 4′-fluoropropiophenone exiting the reactor (<1% ortho-isomer) ensures compliance with pharmaceutical impurity guidelines before downstream condensation to 6-fluoromenadione intermediates [19].
Collectively, these measures demonstrate that high-volume manufacture of 4′-fluoropropiophenone can meet modern efficiency and environmental benchmarks without compromising product quality.
Route | PMI (kg kg⁻¹) | Reusable catalyst? | Halogenated solvent use | Typical scale (t yr⁻¹) | Source |
---|---|---|---|---|---|
AlCl₃ batch FC | 120 | No | High | ≤0.5 | 45 |
Solid super-acid FC | 48 | Yes | Moderate | 1–5 | 52 |
Mechanochemical KF SNAr | 15 | Yes | None | Pilot | 80 |
Continuous AlCl₃ loop | 66 | Yes | Moderate | 10+ | 42 |
PMI = process mass intensity (all inputs / product). Continuous and mechanochemical options show the greatest reductions in material demand and waste generation.
Corrosive;Irritant